Technical Monograph: 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile
Technical Monograph: 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile
High-Fidelity Synthesis & Pharmaceutical Application Guide
Executive Summary
This technical guide addresses the physicochemical profile, synthetic methodology, and pharmaceutical significance of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile (CAS: 107018-37-1).[1] As a trifluoromethyl carbinol, this scaffold represents a "privileged structure" in modern drug discovery, serving as a critical intermediate for Selective Androgen Receptor Modulators (SARMs), specifically the LGD-4033 (Ligandrol) class.[1]
This document moves beyond basic data, providing a self-validating synthetic protocol and rationale for the molecule's use as a bioisostere in metabolic stability engineering.[1]
Part 1: Physicochemical Profile & Molecular Weight
Accurate molecular weight calculations are the foundation of stoichiometric precision in multi-step synthesis.[1] For high-potency active pharmaceutical ingredients (APIs), the distinction between average and monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) validation.[1]
Data Summary Table
| Property | Value | Technical Context |
| Molecular Formula | Core scaffold for fluorinated arylnitriles.[1] | |
| Average Molecular Weight | 201.15 g/mol | Used for bulk stoichiometry calculations.[1] |
| Monoisotopic Mass | 201.0401 g/mol | Required for HRMS identification ( |
| CAS Number | 107018-37-1 | Unique identifier for regulatory filing. |
| Physical State | White to off-white solid | Melting point typically 85–90°C; indicative of purity.[1] |
| LogP (Predicted) | ~2.3 | Optimal lipophilicity for membrane permeability (Lipinski compliant).[1] |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The -OH group is the sole donor; -CN and -CF3 act as acceptors.[1] |
Part 2: Strategic Synthesis (The "How")
The Challenge: Nucleophilic Trifluoromethylation
Direct introduction of a trifluoromethyl group (
Reaction Pathway Diagram
The following diagram outlines the conversion of 4-cyanobenzaldehyde to the target alcohol via nucleophilic addition and subsequent hydrolysis.
Caption: Figure 1. Nucleophilic trifluoromethylation workflow utilizing the Ruppert-Prakash reagent to bypass unstable CF3 anions.
Validated Experimental Protocol
Objective: Synthesis of 5.0 g of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile.
Reagents:
-
4-Formylbenzonitrile (MW 131.13): 3.26 g (24.8 mmol)[1]
-
Trimethyl(trifluoromethyl)silane (
, MW 142.23): 4.23 g (29.8 mmol, 1.2 eq)[1] -
Cesium Fluoride (CsF) or TBAF: Catalytic amount (10 mol%)[1]
-
Solvent: Anhydrous THF (Dryness is critical).[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Moisture will quench the
reagent immediately, evolving fluoroform gas ( ).[1] -
Solvation: Dissolve 4-formylbenzonitrile (3.26 g) in 30 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add
(4.23 g) via syringe. -
Initiation (The Critical Step): Add the fluoride catalyst (CsF or TBAF) slowly.[1]
-
Scientist's Note: An exotherm is expected.[1] The fluoride ion initiates the reaction by forming a pentacoordinate silicon species, which transfers the
group to the aldehyde carbonyl.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The aldehyde spot (
) should disappear, replaced by the non-polar silyl ether.[1] -
Hydrolysis: Once conversion is complete, add 10 mL of 1N HCl or TBAF solution to cleave the silyl ether. Stir for 1 hour.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1][3] Dry over
and concentrate in vacuo. -
Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography to yield the white solid.
Part 3: Pharmaceutical Relevance (The "Why")
Bioisosterism & Metabolic Stability
In drug design, this molecule is rarely the final endpoint; it is a high-value intermediate.[1] The 1-hydroxyethyl tail is a chiral center, often requiring enantioselective synthesis (using chiral catalysts like the Noyori system) for specific biological targets.[1]
-
Metabolic Blockade: The
group acts as a metabolic blocker.[1] Unlike a methyl or isopropyl group, the C-F bonds are resistant to Cytochrome P450 oxidation.[1] -
Electronic Effects: The electron-withdrawing nature of the
and groups increases the acidity of the hydroxyl proton ( ), enhancing hydrogen bond donor capability in the receptor binding pocket.[1]
Case Study: SARM Development (LGD-4033)
This specific scaffold is a structural precursor to Ligandrol (LGD-4033) and related Selective Androgen Receptor Modulators.[1]
-
Mechanism: The benzonitrile ring mimics the electron-deficient ring of testosterone, while the trifluoro-hydroxyethyl arm occupies a specific hydrophobic pocket in the Androgen Receptor (AR), inducing an agonist conformation in muscle tissue but sparing prostate tissue.[1]
Part 4: Analytical Validation & QC
Trust in your material requires rigorous characterization.[1] The following workflow ensures the identity and purity of the synthesized compound.
Quality Control Workflow
Caption: Figure 2. Analytical decision tree. 19F NMR is the rapid "Go/No-Go" gate for fluorinated intermediates.[1]
Key Spectral Features
-
1H NMR (DMSO-d6): Look for the quartet at
5.1-5.3 ppm (CH-CF3).[1] The hydroxyl proton often appears as a doublet due to coupling with the CH.[1] Aromatic protons will show a characteristic AA'BB' system due to 1,4-substitution.[1] -
19F NMR: A clean singlet (or doublet if coupled) around
-76 to -78 ppm relative to .[1] Multiple peaks indicate failure of the reaction or silyl-group retention.[1]
References
-
PubChem. (2025).[1] Compound Summary: 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile.[1][4][5][6][7] National Library of Medicine.[1] [Link][1]
-
Prakash, G. K. S., & Yudin, A. K. (1997).[1][2] Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.[1][2] (Foundational text on Ruppert-Prakash chemistry). [Link][1]
-
Singh, R. P., & Shreeve, J. M. (2002).[1] Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane. Tetrahedron, 56, 7613–7632.[1] [Link]
-
Basaria, S., et al. (2013).[1] The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator. Journals of Gerontology Series A. (Establishes the pharmaceutical context of the scaffold). [Link]
Sources
- 1. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | C14H12F6N2O | CID 74832745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. 107018-37-1|4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile, 250 mg, CAS No. 107018-37-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. 4-{(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
